Cas no 10158-72-2 (2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid)
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid
- (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid
- 2-(3,6-dioxo-1H-pyridazin-2-yl)acetate
- 2-(3,6-dioxo-2H-pyridazin-1-yl)acetate
- (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate
- 1(6H)-pyridazineacetic acid, 3-hydroxy-6-oxo-
- Nsc22856
- 1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo-
- (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid(SALTDATA: FREE)
- 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid
- VS-09103
- CS-0222627
- NSC-22856
- SCHEMBL11248494
- MFCD00968532
- AKOS000300102
- (3-hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
- 10158-72-2
- EN300-11202
- F3284-8019
- FT-0694278
- 2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid
- (3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-acetic acid
- 2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)aceticacid
- J-501112
- XVSCOGMAPCVMSV-UHFFFAOYSA-N
- (3,6-Dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetic acid
- DTXSID40906375
- A897125
- AKOS000122988
- (3,6-Dioxo-3,6-dihydro-2H-pyridazin-1-yl)-acetic acid
- BBL029094
- STK634286
- STK802274
- (3-hydroxy-6-oxopyridazin-1-yl)acetic acid
- (3,6-DIOXO-2H-PYRIDAZIN-1-YL)ACETIC ACID
- G42684
-
- MDL: MFCD00968532
- Inchi: 1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12)
- InChI Key: XVSCOGMAPCVMSV-UHFFFAOYSA-N
- SMILES: O=C1C=CC(NN1CC(=O)O)=O
Computed Properties
- Exact Mass: 169.02495
- Monoisotopic Mass: 170.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7A^2
- XLogP3: -1.2
Experimental Properties
- Color/Form: No data available
- Density: 1.518
- Melting Point: NA
- Boiling Point: 437.2°Cat760mmHg
- Flash Point: 218.2°C
- PSA: 86.71
- LogP: -1.37880
- Vapor Pressure: Not available
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D485915-50mg |
2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic Acid |
10158-72-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D485915-100mg |
2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic Acid |
10158-72-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D485915-500mg |
2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic Acid |
10158-72-2 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Alichem | A029194382-5g |
2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid |
10158-72-2 | 95% | 5g |
$587.10 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1245351-5g |
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- |
10158-72-2 | 95% | 5g |
$355 | 2023-05-18 | |
| Chemenu | CM371358-5g |
2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid |
10158-72-2 | 95%+ | 5g |
$152 | 2023-03-07 | |
| abcr | AB214185-1 g |
(3,6-Dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetic acid; 95% |
10158-72-2 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB214185-5 g |
(3,6-Dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetic acid; 95% |
10158-72-2 | 5 g |
€381.90 | 2023-07-20 | ||
| abcr | AB214185-10 g |
(3,6-Dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetic acid; 95% |
10158-72-2 | 10g |
€407.40 | 2022-06-02 | ||
| Enamine | EN300-11202-0.05g |
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid |
10158-72-2 | 95% | 0.05g |
$19.0 | 2023-10-27 |
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid Suppliers
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid
Comprehensive Overview of 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid (CAS No. 10158-72-2)
2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid, identified by its CAS number 10158-72-2, is a specialized organic compound with significant applications in pharmaceutical and biochemical research. This compound belongs to the class of pyridazine derivatives, which are increasingly studied for their potential in drug development and material science. Its unique structure, featuring a tetrahydropyridazine core and an acetic acid side chain, makes it a versatile intermediate in synthetic chemistry.
In recent years, the demand for pyridazine-based compounds has surged due to their role in designing enzyme inhibitors and anti-inflammatory agents. Researchers are particularly interested in 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid for its potential to modulate biological pathways, such as those involving prostaglandin synthesis or oxidative stress responses. These properties align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.
The synthesis of CAS 10158-72-2 typically involves multi-step organic reactions, including cyclization and carboxylation processes. Advanced techniques like HPLC purification and NMR spectroscopy are employed to ensure high purity, which is critical for research applications. This compound’s stability under physiological conditions has also made it a candidate for prodrug development, a hot topic in pharmaceutical formulation.
From an industrial perspective, 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid is often sourced as a fine chemical for contract research organizations (CROs) and academic laboratories. Its compatibility with green chemistry principles—such as reduced solvent waste—has garnered attention amid growing environmental concerns. Companies are exploring biocatalytic methods to produce this compound more sustainably, addressing the life cycle assessment (LCA) requirements of modern regulatory frameworks.
Frequently asked questions about this compound include its solubility profile (notably in polar solvents like DMSO or water), its storage conditions (recommended at -20°C for long-term stability), and its handling precautions (standard laboratory PPE suffices). These practical details are crucial for researchers who prioritize reproducibility and safety in experiments.
Emerging studies suggest potential cross-disciplinary uses of 10158-72-2, such as in biodegradable polymers or chelating agents for metal ion sequestration. Such applications resonate with the global push toward circular economy models. Furthermore, computational tools like molecular docking simulations are being leveraged to predict new biological targets for this molecule, accelerating drug repurposing efforts.
In summary, 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid exemplifies how niche chemicals can drive innovation across multiple sectors. Its intersection with cutting-edge research, sustainability goals, and technological advancements positions it as a compound of enduring relevance. Future developments may expand its utility in personalized healthcare or smart materials, making it a watchlist item for industry stakeholders.
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